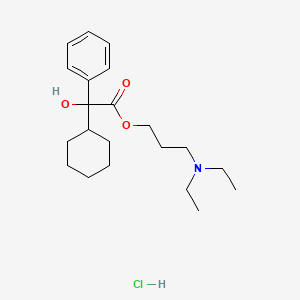![molecular formula C12H13N3OS B4883738 N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)
N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide, commonly known as PEA, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. PEA belongs to the class of fatty acid ethanolamides and has been found to possess anti-inflammatory, analgesic, and neuroprotective properties.
Mécanisme D'action
PEA acts as an endocannabinoid-like compound and is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. It exerts its effects by activating PPAR-α and TRPV1 channels, leading to the modulation of various signaling pathways that regulate inflammation and pain.
Biochemical and Physiological Effects:
PEA has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. Additionally, PEA has been found to reduce pain and improve neuronal survival in animal models of neuropathic pain and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PEA has several advantages for lab experiments, including its low toxicity, high bioavailability, and ease of administration. However, one of the limitations of PEA is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, PEA can be rapidly metabolized in the body, which can limit its efficacy in some cases.
Orientations Futures
There are several future directions for the research on PEA, including the development of new synthetic methods for PEA, the investigation of its potential therapeutic applications in other medical conditions, such as cancer and metabolic disorders, and the exploration of its interactions with other signaling pathways involved in inflammation and pain. Additionally, further studies are needed to determine the optimal dosage and administration of PEA in different experimental settings.
Méthodes De Synthèse
PEA can be synthesized through various methods, including the reaction of 2-bromoethylpyrazine with thiophene-2-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of pyrazine-2-ethanol with 2-thiopheneacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
PEA has been extensively studied for its therapeutic potential in various medical conditions, including chronic pain, neuropathic pain, and neurodegenerative diseases. It has been found to exert its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α) and the transient receptor potential vanilloid type-1 (TRPV1) channels.
Propriétés
IUPAC Name |
N-(2-pyrazin-2-ylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(8-11-2-1-7-17-11)15-4-3-10-9-13-5-6-14-10/h1-2,5-7,9H,3-4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHGTDCWKWYUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)


![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)



